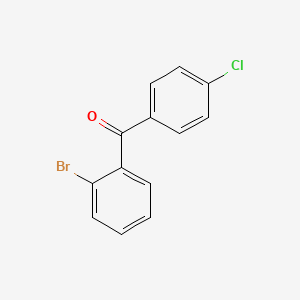

2-Bromo-4'-chlorobenzophenone

Description

BenchChem offers high-quality 2-Bromo-4'-chlorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4'-chlorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2-bromophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGHDXSJCFWPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573373 | |

| Record name | (2-Bromophenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-64-5 | |

| Record name | (2-Bromophenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Spectroscopic Analysis of 2-Bromo-4'-chlorobenzophenone: An In-Depth Guide to ¹H and ¹³C NMR Data Interpretation

Abstract

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic intermediates is paramount for ensuring the integrity of synthetic pathways and the quality of final products. 2-Bromo-4'-chlorobenzophenone is a key benzophenone derivative whose utility in organic synthesis necessitates unambiguous characterization. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-4'-chlorobenzophenone. Moving beyond a mere presentation of data, this document delves into the causal relationships between the molecular structure and the observed spectral features. It serves as a practical reference for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, experimental design, and data validation.

Introduction: The Role of NMR in Structural Verification

2-Bromo-4'-chlorobenzophenone is a disubstituted aromatic ketone featuring two distinct electronic environments: a bromine-substituted phenyl ring and a chlorine-substituted phenyl ring bridged by a carbonyl group. This asymmetry, coupled with the differing electronic effects of the halogen substituents, gives rise to a unique and predictable NMR fingerprint. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of such molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

This guide will present a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-4'-chlorobenzophenone. While direct experimental spectra for this specific compound are not widely published, a robust and reliable interpretation can be constructed by leveraging empirical data from closely related analogues and applying fundamental principles of NMR theory. This approach not only provides a valuable reference for the target molecule but also illustrates a powerful methodology for spectral analysis in research settings.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure of 2-Bromo-4'-chlorobenzophenone is presented below with the IUPAC-recommended numbering convention for both protons and carbons.

Figure 1. Structure and atom numbering of 2-Bromo-4'-chlorobenzophenone.

Experimental Methodology: A Self-Validating Protocol

The acquisition of high-quality, reproducible NMR data is foundational to accurate spectral interpretation. The following protocol outlines a robust, self-validating methodology for the analysis of small molecules like 2-Bromo-4'-chlorobenzophenone.

Sample Preparation

-

Analyte Purity: Ensure the analyte is of high purity (>98%), as impurities can introduce extraneous signals and complicate spectral analysis.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this class of compounds. Its rationale is twofold: it provides excellent solubility for benzophenone derivatives and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) serve as convenient internal references.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time, though this can sometimes lead to line broadening in ¹H spectra.[1]

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard (0 ppm) for precise chemical shift referencing, although referencing to the residual solvent peak is also common practice.

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

Sources

Application Notes and Protocols for the Synthesis of 2-Bromo-4'-chlorobenzophenone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Benzophenones

Benzophenone and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science. The introduction of specific substituents onto the diarylketone framework allows for the fine-tuning of electronic, steric, and lipophilic properties, making these compounds valuable intermediates in the synthesis of a wide array of bioactive molecules and functional materials. 2-Bromo-4'-chlorobenzophenone, in particular, is a versatile precursor. The presence of two distinct halogen atoms at specific positions—a bromine atom on one phenyl ring and a chlorine atom on the other—provides orthogonal handles for subsequent chemical modifications, such as cross-coupling reactions. This dual functionality is highly advantageous in the construction of complex molecular architectures, including those found in pharmaceuticals and agrochemicals. For instance, halogenated benzophenones are precursors to various drugs, including antihistamines and agents targeting the central nervous system.[1][2] This guide provides a detailed, step-by-step protocol for the synthesis of 2-Bromo-4'-chlorobenzophenone via Friedel-Crafts acylation, a robust and widely applicable method for the formation of aryl ketones.

Core Principles: The Friedel-Crafts Acylation Reaction

The synthesis of 2-Bromo-4'-chlorobenzophenone is efficiently achieved through the Friedel-Crafts acylation, a classic example of an electrophilic aromatic substitution reaction.[3] This reaction involves the introduction of an acyl group onto an aromatic ring. In this specific synthesis, there are two plausible routes: the acylation of chlorobenzene with 2-bromobenzoyl chloride or the acylation of bromobenzene with 4-chlorobenzoyl chloride. The choice of reactants can be influenced by the commercial availability and reactivity of the starting materials.

The Reaction Mechanism: A Step-by-Step Look

The mechanism of the Friedel-Crafts acylation is a well-established, multi-step process that relies on the generation of a highly reactive electrophile.[4]

-

Formation of the Acylium Ion: The reaction is initiated by the activation of the acyl chloride (in this case, 2-bromobenzoyl chloride) by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage. This results in the formation of a resonance-stabilized acylium ion, which serves as the potent electrophile in the reaction.[3]

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring (chlorobenzene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex.[3]

-

Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step regenerates the aromatic ring and releases the Lewis acid catalyst, along with the formation of hydrochloric acid (HCl) as a byproduct.

A key advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is generally less reactive than the starting aromatic compound. The electron-withdrawing nature of the ketone group deactivates the aromatic ring towards further acylation, thus preventing polysubstitution products.[5]

Visualizing the Synthesis Pathway

The Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow Overview

Caption: Experimental workflow for synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is adapted from established procedures for the synthesis of analogous brominated benzophenones and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Purity/Notes |

| 2-Bromobenzoyl chloride | 219.46 | 50 | 10.97 g | >98% |

| Chlorobenzene | 112.56 | 100 | 11.26 g (10.2 mL) | Anhydrous |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 60 | 8.00 g | >99%, handle in a glovebox or dry atmosphere |

| Dichloromethane (DCM) | 84.93 | - | ~200 mL | Anhydrous |

| 2M Hydrochloric Acid (HCl) | - | - | ~250 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~100 mL | - |

| Saturated Sodium Chloride (Brine) | - | - | ~100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | q.s. | For drying |

| Ethanol | 46.07 | - | As needed | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Ensure all glassware is thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reagent Addition:

-

To the reaction flask, add anhydrous aluminum chloride (8.00 g, 60 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the resulting suspension to 0-5 °C using an ice bath with continuous stirring.

-

-

Acylation Reaction:

-

In a separate flask, prepare a solution of 2-bromobenzoyl chloride (10.97 g, 50 mmol) in anhydrous dichloromethane (50 mL).

-

Transfer this solution to the dropping funnel.

-

Add the 2-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of approximately 1 hour, ensuring the internal temperature of the reaction mixture is maintained between 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

-

Work-up and Extraction:

-

Upon completion, carefully and slowly pour the reaction mixture into a 1 L beaker containing approximately 250 g of crushed ice and 100 mL of 2M hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 75 mL).

-

Combine all organic layers.

-

-

Washing and Drying:

-

Wash the combined organic phase sequentially with 100 mL of saturated sodium bicarbonate solution (caution: effervescence may occur) and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, a solid, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization of 2-Bromo-4'-chlorobenzophenone

The identity and purity of the synthesized 2-Bromo-4'-chlorobenzophenone should be confirmed by standard analytical techniques.

Expected Physical and Spectroscopic Properties

| Property | Expected Value/Characteristics |

| Appearance | White to off-white crystalline solid. |

| Molecular Formula | C₁₃H₈BrClO |

| Molecular Weight | 295.56 g/mol |

| Melting Point | Expected to be a sharp melting point. For comparison, the related isomer 4-bromo-4'-chlorobenzophenone has a melting point of 148-152 °C. |

| ¹H NMR | The spectrum should show complex multiplets in the aromatic region (approx. 7.2-7.8 ppm). The protons on the 4-chlorophenyl ring are expected to appear as two doublets (an AA'BB' system). The protons on the 2-bromophenyl ring will show a more complex splitting pattern due to the ortho-bromo substituent. |

| ¹³C NMR | The spectrum will display signals for 13 carbon atoms. The carbonyl carbon (C=O) is expected to be the most downfield signal (approx. 194-196 ppm). The aromatic region will show multiple signals between 125-140 ppm. The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".[2] |

| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) stretch of a diaryl ketone is expected around 1660-1680 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations will be present in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) at m/z 294 and 296, with an additional peak at m/z 298, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Key fragmentation patterns would include the loss of Br, Cl, and the formation of acylium ions. |

Synthesis of Derivatives and Further Applications

The synthesized 2-Bromo-4'-chlorobenzophenone is a versatile intermediate for creating a library of derivatives. The bromine and chlorine atoms provide differential reactivity for various cross-coupling reactions.

-

Suzuki Coupling: The bromo-substituent can be selectively coupled with boronic acids in the presence of a palladium catalyst to introduce new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: The bromo- or chloro-substituents can undergo amination reactions to form substituted aminobenzophenones, which are themselves important precursors in pharmaceutical synthesis.[6]

-

Sonogashira Coupling: The bromo-substituent can be coupled with terminal alkynes to introduce alkynyl moieties.

These derivatization strategies allow for the rapid diversification of the 2-Bromo-4'-chlorobenzophenone scaffold, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This guide provides a comprehensive and detailed protocol for the synthesis of 2-Bromo-4'-chlorobenzophenone via a Friedel-Crafts acylation reaction. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can reliably produce this valuable intermediate. The dual halogenation of this benzophenone derivative offers significant synthetic flexibility, making it an important building block for the development of novel pharmaceuticals and functional materials.

References

- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. Accessed January 26, 2026.

-

4-Chlorobenzophenone | C13H9ClO | CID 8653. PubChem. Accessed January 26, 2026. [Link]

-

Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. Published March 25, 2023. Accessed January 26, 2026. [Link]

- Process for producing 4-bromo-2-chlorophenols.

-

Bromodimethylsulfonium bromide (BDMS) as a Potential Candidate for Photocatalytic Selective Oxidation of Benzylic Alcohols Using Oxygen and Visible Light - Supporting Information. Royal Society of Chemistry. Accessed January 26, 2026. [Link]

-

2-Aminobenzophenone Derivatives: A Mini-Review on Their Synthesis and Applications. Asian Journal of Organic & Medicinal Chemistry. Accessed January 26, 2026. [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Published May 7, 2018. Accessed January 26, 2026. [Link]

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure. Accessed January 26, 2026. [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Accessed January 26, 2026. [Link]

-

Exploring the Synthesis and Reactivity of 2-Bromo-4-Chlorobenzaldehyde for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 26, 2026. [Link]

-

Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Accessed January 26, 2026. [Link]

-

Friedel crafts acylation addendum. Khan Academy. Accessed January 26, 2026. [Link]

- Method for preparing 4-chlorophenylcyclopropyl methyl ketone.

-

Friedel-Crafts Acylation. Chemistry Steps. Accessed January 26, 2026. [Link]

Sources

- 1. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

Application Notes and Protocols for 2-Bromo-4'-chlorobenzophenone as a Photoinitiator in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct and extensive scientific literature detailing the specific application of 2-Bromo-4'-chlorobenzophenone as a photoinitiator is limited. Therefore, these application notes and protocols are built upon the well-established principles of benzophenone and its derivatives, which are widely classified as Type II photoinitiators. The expected influence of the 2-bromo and 4'-chloro substituents on the molecule's photochemical behavior is discussed based on general principles of organic photochemistry and the known effects of halogenation on benzophenone derivatives.

I. Introduction: The Role of Halogenated Benzophenones in Photopolymerization

Benzophenone and its derivatives are a cornerstone of photopolymerization, serving as robust Type II photoinitiators.[1][2] Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation to form radicals, Type II photoinitiators operate through a bimolecular mechanism. This process involves the photo-excited initiator abstracting a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine or a thiol, to generate the initiating free radicals.[3][4] This characteristic offers significant versatility in formulating photocurable systems for a wide array of applications, including coatings, adhesives, inks, and in the burgeoning field of 3D printing.

The introduction of halogen substituents onto the benzophenone scaffold can significantly modulate its photochemical and physical properties. Halogen atoms can influence the absorption characteristics, intersystem crossing efficiency, and the reactivity of the resulting radicals. Specifically, the presence of bromine and chlorine in 2-Bromo-4'-chlorobenzophenone is anticipated to affect its performance as a photoinitiator, potentially enhancing its efficiency in certain polymer systems.

This document provides a comprehensive guide to the theoretical and practical aspects of utilizing 2-Bromo-4'-chlorobenzophenone in polymer chemistry. It covers the fundamental mechanism of action, detailed experimental protocols for its application, and safety considerations.

II. Physicochemical Properties and Synthesis

A clear understanding of the physical and chemical properties of 2-Bromo-4'-chlorobenzophenone is crucial for its effective use.

| Property | Value | Source |

| CAS Number | 99585-64-5 | [5] |

| Molecular Formula | C₁₃H₈BrClO | [5] |

| Molecular Weight | 295.56 g/mol | [5] |

| Appearance | Expected to be a solid | General knowledge of benzophenone derivatives |

| Solubility | Expected to be soluble in common organic solvents like chloroform, acetone, and alcohols, and insoluble in water. | [6] |

Proposed Synthesis Route

A plausible synthetic route for 2-Bromo-4'-chlorobenzophenone is a Friedel-Crafts acylation reaction. This would involve the reaction of 2-bromobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[7][8]

Reaction: 2-Bromobenzoyl Chloride + Chlorobenzene --(AlCl₃)--> 2-Bromo-4'-chlorobenzophenone

The purification of the product would typically involve recrystallization from a suitable solvent like ethanol.[9]

III. Mechanism of Photoinitiation: A Type II Process

As a benzophenone derivative, 2-Bromo-4'-chlorobenzophenone is expected to function as a Type II photoinitiator. The initiation of polymerization occurs through a series of steps upon exposure to UV radiation:

-

Photoexcitation: The benzophenone derivative absorbs UV light, promoting an electron from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state undergoes a rapid and efficient intersystem crossing to a more stable and longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The triplet state of 2-Bromo-4'-chlorobenzophenone abstracts a hydrogen atom from a co-initiator (synergist), such as a tertiary amine. This results in the formation of a ketyl radical and an amine-derived radical.

-

Initiation of Polymerization: The amine-derived radical is typically the primary species that initiates the polymerization of monomers (e.g., acrylates, methacrylates). The ketyl radical is less reactive towards the monomer double bonds and may undergo dimerization or other termination reactions.

The halogen substituents (bromo and chloro) can influence this process. The heavy atom effect of bromine can potentially enhance the rate of intersystem crossing, leading to a higher population of the reactive triplet state and possibly a more efficient initiation process.

Diagram of the Photoinitiation Mechanism

Caption: Type II photoinitiation by 2-Bromo-4'-chlorobenzophenone.

IV. Experimental Protocols: Application in Free-Radical Photopolymerization

The following protocols provide a starting point for utilizing 2-Bromo-4'-chlorobenzophenone in typical photopolymerization applications. Optimization of concentrations and irradiation conditions will be necessary for specific monomer systems and desired polymer properties.

A. Materials and Equipment

-

Photoinitiator: 2-Bromo-4'-chlorobenzophenone

-

Co-initiator: Triethanolamine (TEOA) or other suitable tertiary amine

-

Monomer: Acrylate or methacrylate-based monomers/oligomers (e.g., trimethylolpropane triacrylate (TMPTA), urethane diacrylate)

-

Solvent (if required): An appropriate solvent that dissolves all components and does not interfere with the polymerization (e.g., acetone, tetrahydrofuran)

-

UV Light Source: A mercury vapor lamp or a UV-LED source with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator.

-

Reaction Vessel: Glass vials or a suitable container for UV irradiation.

-

Nitrogen or Argon Source: For creating an inert atmosphere to minimize oxygen inhibition.

-

Analytical Equipment: Fourier-transform infrared (FTIR) spectrometer to monitor monomer conversion.

B. Protocol for UV Curing of an Acrylate Formulation

-

Formulation Preparation:

-

In a glass vial, prepare the photocurable formulation by dissolving the components in the desired ratio. A typical starting formulation could be:

-

2-Bromo-4'-chlorobenzophenone: 1-5% by weight

-

Triethanolamine (TEOA): 2-8% by weight

-

Monomer/Oligomer blend: Remainder of the formulation

-

-

Ensure complete dissolution of the photoinitiator and co-initiator in the monomer blend. Gentle heating or sonication may be used if necessary.

-

-

Inert Atmosphere:

-

Oxygen is a known inhibitor of free-radical polymerization. Therefore, it is crucial to perform the curing process in an inert atmosphere.

-

Purge the formulation with nitrogen or argon gas for 5-10 minutes prior to and during UV exposure.

-

-

UV Irradiation:

-

Place the vial containing the formulation under the UV light source at a fixed distance.

-

Irradiate the sample for a predetermined time. The curing time will depend on the intensity of the light source, the concentration of the photoinitiator system, and the reactivity of the monomer.

-

-

Monitoring Polymerization:

-

The progress of the polymerization can be monitored by observing the disappearance of the characteristic acrylate double bond absorption peak (around 1635 cm⁻¹) in the FTIR spectrum.

-

C. Experimental Workflow Diagram

Caption: Experimental workflow for photopolymerization.

V. Safety and Handling

While a specific safety data sheet for 2-Bromo-4'-chlorobenzophenone is not widely available, the safety precautions should be based on those for similar halogenated aromatic ketones.

-

General Handling: Handle in a well-ventilated area or in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: If swallowed, seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

VI. Troubleshooting and Considerations

-

Incomplete Curing: This can be due to several factors:

-

Oxygen Inhibition: Ensure a thoroughly inert atmosphere.

-

Insufficient UV Dose: Increase the irradiation time or the intensity of the UV source.

-

Incorrect Wavelength: Ensure the emission spectrum of the UV lamp overlaps with the absorption spectrum of the photoinitiator.

-

Component Incompatibility: Ensure all components are fully dissolved and compatible.

-

-

Yellowing of the Cured Polymer: Benzophenone derivatives can sometimes lead to yellowing, especially upon prolonged exposure to UV light. The extent of this will depend on the specific formulation and curing conditions.

-

Influence of Substituents: The 2-bromo and 4'-chloro substituents may affect the solubility and reactivity of the photoinitiator. Adjustments to the formulation may be necessary compared to using unsubstituted benzophenone.

VII. Conclusion

2-Bromo-4'-chlorobenzophenone, as a halogenated derivative of benzophenone, holds potential as a Type II photoinitiator for free-radical polymerization. While specific performance data is not extensively documented, the principles outlined in these application notes provide a solid foundation for its investigation and application in various photocurable systems. Researchers are encouraged to use these protocols as a starting point and to perform systematic optimization for their specific applications.

VIII. References

-

Wikipedia. Alprazolam. Available from: [Link]

-

PubChem. 4-Chlorobenzophenone. Available from: [Link]

-

PubChem. 2-Bromo-4-chlorobenzonitrile. Available from: [Link]

-

ResearchGate. Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resins. Available from: [Link]

-

Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. Available from: [Link]

-

PrepChem.com. Synthesis of 2-bromo-4'-chloropropiophenone. Available from: [Link]

-

ScholarWorks@BGSU. The Photochemistry of Benzophenone. Available from: [Link]

-

Chemical Research in Chinese Universities. Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Available from: [Link]

-

Google Patents. Preparation method of 2-chloro-benzophenone. Available from:

-

ResearchGate. Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems. Available from: [Link]

-

Patsnap. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Available from: [Link]

-

MDPI. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Available from: [Link]

-

PubMed. Photochemical behavior of benzophenone sunscreens induced by nitrate in aquatic environments. Available from: [Link]

-

National Center for Biotechnology Information. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Available from: [Link]

-

Technical University of Munich. Photosensitizing properties of compounds related to benzophenone. Available from: [Link]

-

Organic Syntheses. p-BROMOBENZALDEHYDE. Available from: [Link]

-

Polymer Innovation Blog. UV Curing: Part Three; Free Radical Photoinitiators. Available from: [Link]

Sources

- 1. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Alprazolam - Wikipedia [en.wikipedia.org]

- 7. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN106397156A - Preparation method of 2-chloro-benzophenone - Google Patents [patents.google.com]

- 9. 4-Chlorobenzophenone | 134-85-0 [chemicalbook.com]

Synthesis of Chalcones from 2-Bromo-4'-chlorobenzophenone: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a pivotal class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities. This document provides a detailed guide for the synthesis of chalcone derivatives, with a specific focus on methodologies commencing from 2-Bromo-4'-chlorobenzophenone. We will explore both traditional and modern synthetic routes, including the venerable Claisen-Schmidt condensation and palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. This guide is designed to furnish researchers with the foundational knowledge and practical protocols necessary to synthesize these valuable scaffolds for application in drug discovery and development.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring open-chain flavonoids abundant in various plant species.[1] Their basic structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, serves as a privileged scaffold in medicinal chemistry.[2] The inherent reactivity of the enone moiety allows for a diverse range of chemical modifications, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1]

The starting material, 2-Bromo-4'-chlorobenzophenone, presents a unique template for chalcone synthesis. The presence of the bromine atom offers a handle for modern cross-coupling methodologies, while the ketone functionality is amenable to classical condensation reactions. This dual reactivity allows for the strategic and convergent synthesis of complex chalcone derivatives.

Synthetic Strategies

The synthesis of chalcones from 2-Bromo-4'-chlorobenzophenone can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern of the final chalcone and the availability of starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] For the synthesis of chalcones from 2-Bromo-4'-chlorobenzophenone, the Suzuki and Heck reactions are particularly relevant.[5][6]

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[6] In the context of our target synthesis, 2-Bromo-4'-chlorobenzophenone can be coupled with a vinylboronic acid or its ester to directly form the chalcone backbone. This approach is highly efficient for creating the C-C bond of the enone system.[7][8]

Reaction Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide (2-Bromo-4'-chlorobenzophenone) to form a Pd(II) intermediate.

-

Transmetalation: The vinylboronic acid derivative transfers its vinyl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the chalcone product and regenerating the Pd(0) catalyst.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a chalcone derivative via the Suzuki-Miyaura coupling of 2-Bromo-4'-chlorobenzophenone with a generic vinylboronic acid.

Materials:

-

2-Bromo-4'-chlorobenzophenone

-

Substituted vinylboronic acid (e.g., styrylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Toluene and Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-4'-chlorobenzophenone (1.0 eq), the substituted vinylboronic acid (1.2 eq), PdCl₂(dppf) (0.02-0.05 eq), and sodium carbonate (2.0 eq).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired chalcone.[9]

Data Presentation:

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromo-4'-chlorobenzophenone | Styrylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 90 | 12 | Typical yields range from 60-90% |

The Heck reaction provides another powerful method for C-C bond formation, typically between an unsaturated halide and an alkene, catalyzed by a palladium complex.[10] For our purpose, 2-Bromo-4'-chlorobenzophenone can be reacted with a terminal alkene in the presence of a palladium catalyst and a base to construct the chalcone framework.[11] A carbonylative Heck reaction variant can also be employed, introducing a carbonyl group during the coupling process.[10]

Reaction Mechanism: The Heck reaction mechanism generally proceeds via:

-

Oxidative Addition: Pd(0) inserts into the aryl-bromide bond of 2-Bromo-4'-chlorobenzophenone.

-

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the chalcone and a palladium-hydride species.

-

Reductive Elimination/Base Regeneration: The palladium-hydride species is reductively eliminated, and the base regenerates the Pd(0) catalyst.

Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the synthesis of a chalcone via the Heck reaction.

Materials:

-

2-Bromo-4'-chlorobenzophenone

-

Substituted terminal alkene (e.g., styrene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Triethylamine (NEt₃) or another suitable base

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Standard work-up and purification reagents as in the Suzuki protocol.

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2-Bromo-4'-chlorobenzophenone (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (0.01-0.05 eq), PPh₃ (0.02-0.1 eq), and the base (e.g., NEt₃, 2.0 eq).

-

Add the anhydrous solvent (acetonitrile or DMF).

-

Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir for the necessary duration (monitor by TLC).

-

After cooling, filter the reaction mixture to remove any precipitated salts and concentrate the filtrate.

-

Perform an aqueous work-up as described for the Suzuki reaction.

-

Purify the crude product by column chromatography.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a classic and widely used method for synthesizing chalcones. It involves the base-catalyzed aldol condensation of an aromatic ketone with an aromatic aldehyde.[12][13] While 2-Bromo-4'-chlorobenzophenone itself is not a direct substrate for this reaction due to the lack of α-hydrogens on the benzoyl moiety, a synthetic equivalent or a precursor that can be converted to the required acetophenone derivative can be utilized. For instance, if the target chalcone has the enone system originating from the 2-bromophenyl ring, a different starting material like 2-bromoacetophenone would be used in a Claisen-Schmidt reaction with 4-chlorobenzaldehyde.

However, for the purpose of this guide, we will present a general protocol for the Claisen-Schmidt condensation as it remains a cornerstone of chalcone synthesis.[1][14][15]

Reaction Mechanism:

-

Enolate Formation: A strong base (e.g., NaOH, KOH) abstracts an α-hydrogen from an acetophenone derivative to form a resonance-stabilized enolate.[2]

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the benzaldehyde derivative.

-

Dehydration: The resulting β-hydroxy ketone undergoes base-catalyzed dehydration to yield the α,β-unsaturated chalcone.

Experimental Protocol: Claisen-Schmidt Condensation

This is a general protocol for the synthesis of chalcones.

Materials:

-

Substituted acetophenone (e.g., 2-bromoacetophenone)

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Dilute Hydrochloric acid (HCl)

-

Crushed ice

-

Distilled water

Procedure:

-

Dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.[16]

-

Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH (e.g., 40-50%) dropwise while stirring.[16]

-

Allow the reaction mixture to stir at room temperature for several hours (e.g., 4-24 hours), monitoring by TLC.[16]

-

Once the reaction is complete, pour the mixture into a beaker of crushed ice.[15]

-

Acidify the mixture with dilute HCl to precipitate the crude chalcone product.[15][16]

-

Filter the solid product, wash thoroughly with cold water, and dry.[14][15]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[14]

Data Presentation:

| Acetophenone Derivative | Benzaldehyde Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromoacetophenone | 4-Chlorobenzaldehyde | NaOH | Ethanol | RT | 12 | Typical yields range from 50-85% |

Characterization of Synthesized Chalcones

The identity and purity of the synthesized chalcones must be confirmed through various analytical techniques.

-

Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.[1][9]

-

Melting Point: A sharp melting point range is indicative of a pure compound.[1]

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: Characterized by a strong absorption band for the C=O group (typically around 1630-1690 cm⁻¹) and bands for the C=C double bond and aromatic rings.[12][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. The protons of the α,β-unsaturated system typically appear as doublets in the ¹H NMR spectrum.[9][18][19] The carbonyl carbon in the ¹³C NMR spectrum is typically found in the range of δ 186-197 ppm.[19]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized chalcone.[18]

-

Visualization of Synthetic Workflows

Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura synthesis of chalcones.

Claisen-Schmidt Condensation Workflow

Caption: Workflow for Claisen-Schmidt synthesis of chalcones.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the synthesis of chalcones starting from or related to 2-Bromo-4'-chlorobenzophenone. Both modern palladium-catalyzed cross-coupling reactions and the traditional Claisen-Schmidt condensation offer viable and efficient routes to these medicinally important compounds. The choice of synthetic strategy should be guided by the desired substitution pattern and the availability of reagents. The provided protocols and characterization guidelines will serve as a valuable resource for researchers in the field of drug discovery and organic synthesis.

References

-

Journal of Emerging Technologies and Innovative Research (JETIR). (2020). SYNTHESIS OF CHALCONES. [Link]

-

Molecules. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. [Link]

-

International Journal of Scientific Research in Science and Technology. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]

-

The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

-

YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. [Link]

-

ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. [Link]

-

IIUM Repository (IRep). (n.d.). Web of Science. [Link]

-

National Institutes of Health. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]

-

National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

-

MDPI. (n.d.). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. [Link]

-

National Institutes of Health. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

-

Journal of Emerging Technologies and Innovative Research (JETIR). (n.d.). A Study on the Synthesis, Characterisation of Chalcone moiety. [Link]

-

National Center for Biotechnology Information. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. [Link]

-

ResearchGate. (2021). synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. [Link]

-

ResearchGate. (n.d.). Synthesis of chalcones via Pd‐catalysed Heck‐type coupling reaction by.... [Link]

-

IOSR Journal of Applied Chemistry. (2019). Synthesis, Biological Activity and Spectral Characterisation of Chalcon. [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

-

ResearchGate. (2021). An Efficient Synthesis of Chalcones Based on the Suzuki Reaction. [Link]

-

UMPSA Institutional Repository. (2021). Palladium‐catalysed cross‐coupling reactions for the synthesis of chalcones. [Link]

-

The Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. [Link]

-

UTAR Institutional Repository. (2022). synthesis and characterization of chalcone derivatives and their antioxidant activity. [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Journal of the American Chemical Society. (2026). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. [Link]

-

The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nobelprize.org [nobelprize.org]

- 5. irep.iium.edu.my [irep.iium.edu.my]

- 6. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. jetir.org [jetir.org]

- 18. researchgate.net [researchgate.net]

- 19. dergi.fabad.org.tr [dergi.fabad.org.tr]

Claisen-Schmidt condensation reaction with 2-Bromo-4'-chlorobenzophenone

An Application Guide to the Synthesis of Halogenated Chalcones via Claisen-Schmidt Condensation Using 2-Bromo-4'-chloroacetophenone

Introduction: The Strategic Synthesis of Chalcones for Drug Discovery

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, represent a privileged scaffold in medicinal chemistry.[1][2] These compounds are not only biosynthetic precursors to all flavonoids but also exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The therapeutic potential of chalcones is largely attributed to the Michael acceptor capability of the enone moiety, which can covalently interact with nucleophilic residues, such as cysteine, in target proteins.[6]

The Claisen-Schmidt condensation, a robust and versatile base-catalyzed crossed aldol condensation, remains the cornerstone for chalcone synthesis.[7][8] It involves the reaction of an aromatic aldehyde with a ketone bearing α-hydrogens.[9] This guide provides a detailed protocol and technical insights for the synthesis of a specific, highly functionalized chalcone using 2-Bromo-4'-chloroacetophenone . The presence of two distinct halogen atoms (bromine and chlorine) on the phenyl rings offers significant advantages for drug development professionals. These sites provide opportunities for subsequent diversification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.[10]

This document serves as a comprehensive guide for researchers, providing a detailed mechanistic overview, a step-by-step experimental protocol, and the rationale behind critical procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Reaction Mechanism: A Stepwise Perspective

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established three-step mechanism: enolate formation, nucleophilic attack, and dehydration.[9][11] The use of a strong base, such as sodium hydroxide (NaOH), is critical for the initial deprotonation of the α-carbon of the acetophenone derivative, which is the rate-determining step.

-

Enolate Formation: The hydroxide ion (⁻OH) abstracts an acidic α-hydrogen from 2-Bromo-4'-chloroacetophenone, forming a resonance-stabilized enolate ion. This step is crucial as it generates the key nucleophile for the reaction.

-

Nucleophilic Attack (Aldol Addition): The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde). This forms a tetrahedral intermediate, a β-hydroxy ketone, also known as an aldol adduct.

-

Dehydration: The aldol adduct is unstable under basic conditions and readily undergoes dehydration. The base abstracts a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone—the final chalcone product.[11] This final step is thermodynamically driven by the formation of the extended conjugated system.

Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.

Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-bromophenyl)prop-2-en-1-one

This protocol details a standard laboratory procedure for the synthesis of a specific halogenated chalcone. The choice of ethanol as a solvent is strategic; it effectively dissolves the aromatic reactants while also being compatible with the aqueous base solution.[10]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-4'-chloroacetophenone | ≥98% Purity | Sigma-Aldrich | The enolizable ketone component. |

| 2-Bromobenzaldehyde | ≥98% Purity | Acros Organics | The non-enolizable aldehyde. |

| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | Catalyst for the condensation. |

| Ethanol (95%) | ACS Grade | VWR Chemicals | Reaction solvent. |

| Hydrochloric Acid (HCl), concentrated | Reagent Grade | J.T. Baker | For neutralization/precipitation. |

| Distilled Water | N/A | In-house | For solutions and washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar | Drying agent. |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

Step-by-Step Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-Bromo-4'-chloroacetophenone (e.g., 5.0 g, 1 equivalent) and 2-bromobenzaldehyde (1.1 equivalents) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Catalyst Addition: While stirring, slowly add a solution of NaOH (2.5 equivalents) in 10 mL of distilled water dropwise over 10-15 minutes. The dropwise addition is crucial to control the reaction temperature, as the condensation can be exothermic. An ice bath can be used to maintain the temperature between 20-25°C.[10]

-

Reaction Execution: After the addition of the base, allow the mixture to stir at room temperature. The formation of a precipitate is often observed as the chalcone product is typically less soluble in the reaction medium.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes.[12] A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The reaction is considered complete when the spot corresponding to the starting acetophenone is no longer visible. The typical reaction time is 4-6 hours.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.[10] This quenches the reaction and helps precipitate the crude product. Acidify the mixture by slowly adding concentrated HCl until the pH is approximately 2-3. This step neutralizes the excess NaOH and protonates the phenolate intermediate, ensuring complete precipitation of the chalcone.

-

Purification:

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.[13]

-

Wash the solid with copious amounts of cold distilled water until the filtrate is neutral. This removes inorganic salts and residual acid.

-

Perform recrystallization to purify the product. A common solvent for chalcones is hot 95% ethanol.[14] Dissolve the crude solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven or desiccator.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: General experimental workflow for chalcone synthesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling solvent vapors and halogenated compounds.[14]

-

Handling of Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes. Handle with care. 2-Bromo-4'-chloroacetophenone and 2-bromobenzaldehyde are irritants; avoid inhalation and skin contact.

Conclusion

The Claisen-Schmidt condensation is a powerful and efficient method for synthesizing chalcones, which are of immense interest to the drug discovery community. By using strategically halogenated precursors like 2-Bromo-4'-chloroacetophenone, researchers can create valuable molecular scaffolds amenable to further chemical exploration. The detailed protocol and mechanistic insights provided in this guide are designed to enable scientists to reliably synthesize these important compounds, paving the way for the development of new therapeutic agents.

References

- (No Source Found)

-

Noweer, E. A., et al. (2014). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - NIH. Available at: [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Available at: [Link]

- (No Source Found)

- (No Source Found)

-

Saleena, N. U., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PMC - NIH. Available at: [Link]

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

-

Tukur, A. (2022). Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. ResearchGate. Available at: [Link]

-

Chtourou, M., & Trabelsi, M. (2021). Green synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. ResearchGate. Available at: [Link]

- (No Source Found)

-

Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

- (No Source Found)

-

Desklib. (2021). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. Desklib. Available at: [Link]

-

Kumar, A., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

- (No Source Found)

-

(2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]

-

(2020). SYNTHESIS OF CHALCONES. Jetir.org. Available at: [Link]

-

Tukur, A. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. ResearchGate. Available at: [Link]

- (No Source Found)

-

The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. praxilabs.com [praxilabs.com]

- 12. jetir.org [jetir.org]

- 13. rsc.org [rsc.org]

- 14. youtube.com [youtube.com]

Technical Support Center: Synthesis of 2-Bromo-4'-chlorobenzophenone

Welcome to the technical support center for the synthesis of 2-Bromo-4'-chlorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

The synthesis of 2-Bromo-4'-chlorobenzophenone is typically achieved through a Friedel-Crafts acylation reaction between 2-bromobenzoyl chloride and chlorobenzene, with a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this is a well-established reaction, several factors can lead to suboptimal results. This guide will walk you through the most common issues and their solutions.

Issue 1: Low or No Product Yield

A low yield of the desired 2-Bromo-4'-chlorobenzophenone is the most frequently encountered problem. The root cause often lies in the deactivation of the catalyst or suboptimal reaction conditions.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield.

In-depth Explanation:

-

Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your glassware, solvent, or starting materials will hydrolyze the AlCl₃, rendering it inactive. It is crucial to use oven-dried glassware and anhydrous solvents. Furthermore, in Friedel-Crafts acylations, the product ketone complexes with AlCl₃, meaning a stoichiometric amount of the catalyst is required for the reaction to go to completion.[1]

-

Sub-optimal Reaction Conditions: The reaction is typically exothermic. The initial addition of 2-bromobenzoyl chloride to the chlorobenzene and AlCl₃ mixture should be done at a low temperature (0-5 °C) to control the reaction rate. After the addition is complete, allowing the reaction to slowly warm to room temperature and stir for several hours is often sufficient for completion.

-

Poor Reagent Quality: The purity of 2-bromobenzoyl chloride and chlorobenzene is critical. Impurities can lead to side reactions and a lower yield of the desired product. Use freshly distilled or commercially available high-purity reagents.

Issue 2: Formation of Isomeric Byproducts

A common issue in the Friedel-Crafts acylation of chlorobenzene is the formation of the undesired ortho-isomer (2-Bromo-2'-chlorobenzophenone) in addition to the desired para-isomer (2-Bromo-4'-chlorobenzophenone). The chloro group on the benzene ring directs incoming electrophiles to both the ortho and para positions.

Strategies to Maximize para-Isomer Formation:

| Strategy | Rationale |

| Lower Reaction Temperature | Lowering the reaction temperature generally favors the formation of the thermodynamically more stable para-isomer over the sterically hindered ortho-isomer. |

| Choice of Solvent | The polarity of the solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. |

| Slow Addition of Acylating Agent | Adding the 2-bromobenzoyl chloride slowly to the mixture of chlorobenzene and AlCl₃ can help to maintain a low concentration of the reactive electrophile, which can improve selectivity. |

Issue 3: Difficulty in Product Purification

The crude product often contains unreacted starting materials, the undesired ortho-isomer, and other byproducts. Separating these from the desired para-isomer can be challenging.

Purification Protocols:

1. Recrystallization:

-

Rationale: The para-isomer is generally less soluble than the ortho-isomer in common organic solvents due to its more symmetrical structure, which allows for better crystal packing.

-

Recommended Solvents: A mixed solvent system of ethanol and water is often effective.[2] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon slow cooling, the para-isomer should crystallize out, leaving the more soluble ortho-isomer in the mother liquor. Other potential recrystallization solvents include hexane or methanol.

2. Silica Gel Column Chromatography:

-

Rationale: If recrystallization does not provide sufficient purity, column chromatography is a more effective method for separating the isomers.

-

Eluent System: A non-polar eluent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 9:1 or 8:2), is typically effective. The less polar para-isomer will elute before the more polar ortho-isomer. The separation should be monitored by Thin Layer Chromatography (TLC).

II. Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of 2-Bromo-4'-chlorobenzophenone?

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 2-bromobenzoyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the acylium ion. This attack can occur at the ortho or para position relative to the chlorine atom.

-

Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the final product.

Reaction Mechanism Diagram

Caption: The mechanism of Friedel-Crafts acylation.

Q2: Can I use other Lewis acids besides aluminum chloride?

Yes, other Lewis acids like iron(III) chloride (FeCl₃) can also be used. However, AlCl₃ is generally the most effective for this type of acylation. The choice of catalyst can sometimes influence the isomer ratio and overall yield.

Q3: How can I confirm the identity and purity of my final product?

-

Melting Point: The pure para-isomer has a distinct melting point. Compare the melting point of your product to the literature value. A broad melting point range usually indicates impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for structural confirmation and purity assessment. The ¹H NMR spectrum of the pure para-isomer will show a characteristic set of peaks for the aromatic protons. The presence of additional peaks in the aromatic region may indicate the presence of the ortho-isomer.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band around 1660 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the diaryl ketone.

Q4: What are the main safety precautions for this reaction?

-

Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and avoid contact with skin and eyes.

-

2-Bromobenzoyl chloride is a lachrymator and corrosive. It should also be handled in a fume hood.

-

The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. The reaction should be equipped with a gas trap to neutralize the HCl gas.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

III. Experimental Protocol: Synthesis of 2-Bromo-4'-chlorobenzophenone

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials and Equipment:

-

2-Bromobenzoyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol

-

Water

-

Round-bottom flask, three-necked

-

Addition funnel

-

Reflux condenser with a gas trap

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a trap containing a dilute NaOH solution). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0-5 °C in an ice bath. Add chlorobenzene (1.0 equivalent) to the cooled mixture with stirring.

-

Acylation: Slowly add 2-bromobenzoyl chloride (1.0 equivalent) dropwise from the addition funnel to the stirred mixture, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography using a hexane/ethyl acetate eluent system.

IV. References

-

PubChem. 4-Chlorobenzophenone. National Center for Biotechnology Information. [Link]

-

Google Patents. (2020). Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. CN111099975A.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Oregon State University. (2010). Experimental Chemistry II. [Link]

-

Asiatic Journal of Chemistry. (2012). Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Bromo-4'-chlorobenzophenone

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using 2-bromo-4'-chlorobenzophenone as a substrate. As a sterically hindered and electronically modulated aryl halide, this substrate presents unique challenges that require careful optimization of reaction conditions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful coupling outcomes.

Understanding the Challenge: The Substrate

2-Bromo-4'-chlorobenzophenone is a challenging substrate for Suzuki coupling primarily due to two factors:

-

Steric Hindrance: The bulky benzoyl group at the ortho position to the bromine atom physically obstructs the approach of the palladium catalyst. This significantly increases the activation energy of the oxidative addition step, which is often the rate-determining step in the catalytic cycle, leading to slower reaction rates and lower yields.[1]

-

Electronic Effects: The benzoyl group is moderately electron-withdrawing, which can influence the reactivity of the carbon-bromine bond. While electron-withdrawing groups can sometimes facilitate oxidative addition, the combination with steric hindrance creates a complex scenario.

This guide will address how to overcome these challenges through systematic troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Here are some common questions and initial troubleshooting steps for low-yield Suzuki reactions with 2-bromo-4'-chlorobenzophenone:

Q1: My reaction is not proceeding at all, and I'm only recovering starting material. What's the first thing I should check?

A1: The most likely culprit is an inactive catalyst. Ensure your palladium source and ligand are of good quality and have been stored correctly. Palladium(0) catalysts are sensitive to air and moisture. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Also, confirm that your solvent was thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Q2: I'm observing the formation of byproducts. What are the most common side reactions?

A2: With this substrate, you should be vigilant for three main side reactions:

-

Protodeborylation: This is the hydrolysis of your boronic acid coupling partner back to the corresponding arene. It is often accelerated in aqueous conditions and with certain heteroaryl boronic acids.[2] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this.

-

Dehalogenation: The 2-bromo-4'-chlorobenzophenone can be reduced to 4'-chlorobenzophenone. This can occur if a hydride source is present in the reaction mixture, which can be formed from certain solvents or bases.[2]

-

Homocoupling: You may observe the formation of biphenyls from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2]

Q3: I'm seeing a black precipitate in my reaction. What is it and is it a problem?

A3: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal. Its formation indicates that your catalyst is decomposing. This can be caused by high temperatures, the wrong choice of ligand, or impurities in the reaction mixture. While some catalyst decomposition is common, excessive formation of palladium black will lead to a significant drop in yield.[2]

Q4: Should I use aqueous or anhydrous conditions for this reaction?

A4: The choice between aqueous and anhydrous conditions depends heavily on the base you are using. Many Suzuki reactions benefit from the presence of water, which can help dissolve inorganic bases like K₂CO₃ and facilitate the activation of the boronic acid.[3] However, for some systems, particularly those using bases like potassium trimethylsilanolate (TMSOK), strictly anhydrous conditions can lead to very rapid reactions.[2] If you are experiencing protodeborylation of your boronic acid, switching to anhydrous conditions with an appropriate base might be beneficial.

In-Depth Troubleshooting Guide

If the initial troubleshooting steps in the FAQ section do not resolve your low-yield issue, a more systematic approach to optimizing your reaction conditions is necessary. The following guide provides a logical workflow for identifying and resolving the root cause of the problem.

Logical Troubleshooting Workflow

This workflow will guide you through a step-by-step process of elimination to pinpoint the source of your low yield.

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Step 1: Catalyst and Ligand Optimization

The steric hindrance of 2-bromo-4'-chlorobenzophenone necessitates a catalyst system that can facilitate oxidative addition. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

Causality: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required for sterically demanding substrates. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can more readily undergo oxidative addition.[4]

Recommendations:

-

Ligand Screening: If you are using a simple phosphine ligand like PPh₃, consider switching to a more specialized ligand.

-

Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for sterically hindered aryl bromides.

-

NHC Ligands: IPr or IMes can also be highly effective.[5]